2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine
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Overview
Description
2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine is an organic compound that features a thiophene ring substituted with a chlorine atom at the 4-position and an amine group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine typically involves multi-step chemical reactions. One common method includes the chlorination of thiophene to obtain 4-chlorothiophene, followed by a nucleophilic substitution reaction with an appropriate amine derivative to introduce the ethylamine group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Shares the thiophene and chlorine substitution but differs in the attached functional groups.
2-(4-Bromothiophen-2-yl)-N-methylethan-1-amine: Similar structure with bromine instead of chlorine.
2-(4-Methylthiophen-2-yl)-N-methylethan-1-amine: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine is unique due to its specific substitution pattern and the presence of both a chlorine atom and an ethylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10ClNS |
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Molecular Weight |
175.68 g/mol |
IUPAC Name |
2-(4-chlorothiophen-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C7H10ClNS/c1-9-3-2-7-4-6(8)5-10-7/h4-5,9H,2-3H2,1H3 |
InChI Key |
REEPSJVKORPMJY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC(=CS1)Cl |
Origin of Product |
United States |
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